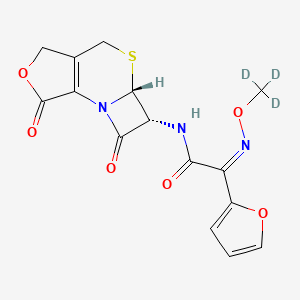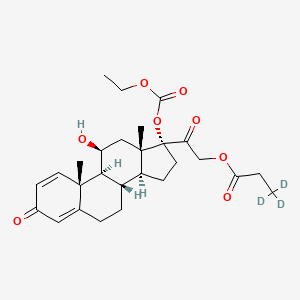
Prednicarbate-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prednicarbate-d3 is a synthetic corticosteroid used primarily in dermatology. It is a deuterated form of prednicarbate, which means that some of the hydrogen atoms in the molecule are replaced with deuterium. This modification can enhance the stability and metabolic profile of the compound. Prednicarbate itself is known for its anti-inflammatory and immunosuppressive properties, making it effective in treating various skin conditions such as eczema and dermatitis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of prednicarbate-d3 involves multiple steps, starting from prednisolone. The key steps include esterification and deuteration. The esterification process involves reacting prednisolone with ethyl chloroformate in the presence of a base such as pyridine to form the intermediate compound. This intermediate is then subjected to deuteration using deuterated reagents to replace specific hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. High-pressure homogenization and nanoemulsion techniques are often employed to ensure uniform particle size and stability. These methods involve the use of high-pressure homogenizers like microfluidizers and piston-gap homogenizers to achieve the desired particle size and distribution .
化学反応の分析
Types of Reactions
Prednicarbate-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding ketone derivatives.
Reduction: Reduction reactions can convert this compound back to its alcohol form.
Substitution: The ester groups in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketone derivatives, alcohols, and substituted esters. These products can have varying degrees of biological activity and stability .
科学的研究の応用
Prednicarbate-d3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of deuteration on the stability and reactivity of corticosteroids.
Biology: Investigated for its anti-inflammatory and immunosuppressive properties in various biological assays.
Medicine: Applied in the treatment of inflammatory skin conditions, with research focusing on its efficacy and safety profile.
Industry: Utilized in the formulation of topical creams and ointments for dermatological use
作用機序
Prednicarbate-d3 exerts its effects by diffusing across cell membranes and binding to specific cytoplasmic receptors. These complexes then enter the cell nucleus and bind to DNA, stimulating the transcription of messenger RNA (mRNA) and subsequent protein synthesis. This leads to the production of various inhibitory enzymes responsible for its anti-inflammatory effects. The molecular targets include interleukin 1-alpha cytokine within keratinocytes and fibroblasts, which are involved in skin thickness and inflammation .
類似化合物との比較
Similar Compounds
Hydrocortisone: Similar in potency but has a higher potential for causing skin atrophy.
Prednisolone: The parent compound of prednicarbate, used in various inflammatory conditions.
Betamethasone: A more potent corticosteroid with a higher risk of side effects
Uniqueness
Prednicarbate-d3 is unique due to its deuterated form, which enhances its metabolic stability and reduces the potential for side effects. This makes it a preferable option for long-term treatment of inflammatory skin conditions, especially in sensitive populations such as children and the elderly .
特性
分子式 |
C27H36O8 |
|---|---|
分子量 |
491.6 g/mol |
IUPAC名 |
[2-[(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3,3-trideuteriopropanoate |
InChI |
InChI=1S/C27H36O8/c1-5-22(31)34-15-21(30)27(35-24(32)33-6-2)12-10-19-18-8-7-16-13-17(28)9-11-25(16,3)23(18)20(29)14-26(19,27)4/h9,11,13,18-20,23,29H,5-8,10,12,14-15H2,1-4H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1/i1D3 |
InChIキー |
FNPXMHRZILFCKX-ZHBMTGJPSA-N |
異性体SMILES |
[2H]C([2H])([2H])CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)OCC |
正規SMILES |
CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


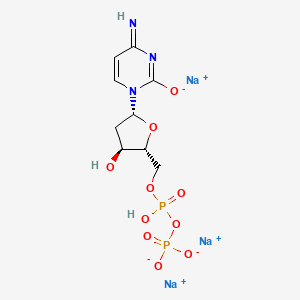
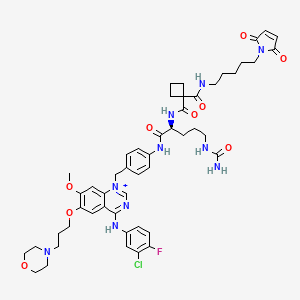
![1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine](/img/structure/B12421871.png)
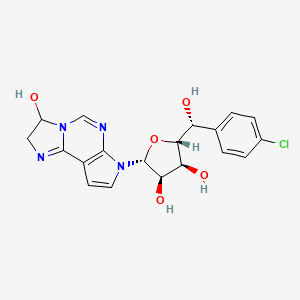
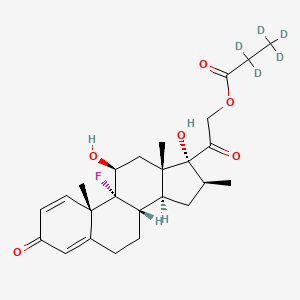
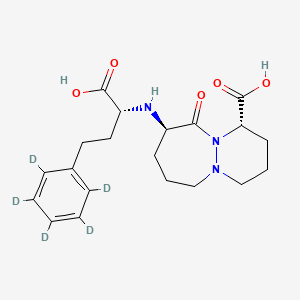

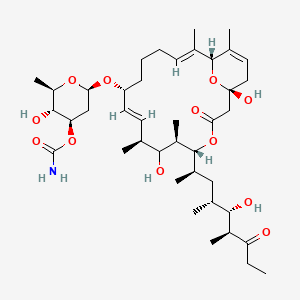
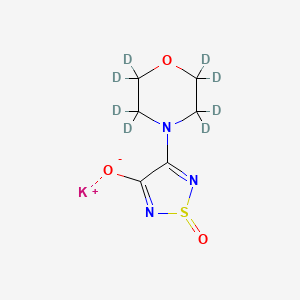
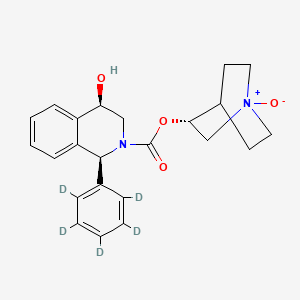

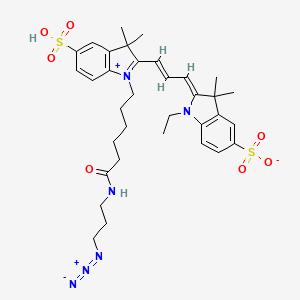
![1H-Pyrazolo[3,4-d]pyriMidin-6-aMine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)-](/img/structure/B12421926.png)
